![molecular formula C16H22BrClN2O B4405831 1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4405831.png)
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]imidazole;hydrochloride
Overview
Description
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a brominated phenoxy group attached to a butyl chain, which is further linked to an imidazole ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]imidazole;hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-isopropylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Etherification: The brominated phenol is then reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form the 4-(4-bromo-2-isopropylphenoxy)butyl intermediate.
Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a suitable catalyst to form the final product, 1-[4-(4-bromo-2-isopropylphenoxy)butyl]-1H-imidazole.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy and imidazole moieties can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]imidazole;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The phenoxy group may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-chloro-2-isopropylphenoxy)butyl]-1H-imidazole hydrochloride
- 1-[4-(4-fluoro-2-isopropylphenoxy)butyl]-1H-imidazole hydrochloride
- 1-[4-(4-methyl-2-isopropylphenoxy)butyl]-1H-imidazole hydrochloride
Uniqueness
1-[4-(4-Bromo-2-propan-2-ylphenoxy)butyl]imidazole;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
IUPAC Name |
1-[4-(4-bromo-2-propan-2-ylphenoxy)butyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O.ClH/c1-13(2)15-11-14(17)5-6-16(15)20-10-4-3-8-19-9-7-18-12-19;/h5-7,9,11-13H,3-4,8,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYSZEVYSHDTMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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